molecular formula C19H23ClO4 B4990677 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene

1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene

Cat. No. B4990677
M. Wt: 350.8 g/mol
InChI Key: ZCAOEYJRCMBCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene, commonly known as "Bisoprolol Impurity A," is a chemical compound that is used in scientific research applications. It is a benzene derivative that is often synthesized in the laboratory for various purposes.

Mechanism of Action

The mechanism of action of Bisoprolol Impurity A is not well understood. However, it is believed to act as a beta-blocker, similar to Bisoprolol, which is a commonly prescribed medication for the treatment of hypertension and heart failure.
Biochemical and Physiological Effects:
Bisoprolol Impurity A has not been extensively studied for its biochemical and physiological effects. However, it is believed to have similar effects to Bisoprolol, which include a decrease in heart rate, blood pressure, and cardiac output.

Advantages and Limitations for Lab Experiments

One advantage of using Bisoprolol Impurity A in lab experiments is its availability as a reference standard. It is also relatively easy to synthesize in the laboratory. However, its limited studies on its biochemical and physiological effects may limit its use in certain experiments.

Future Directions

Further studies are needed to fully understand the biochemical and physiological effects of Bisoprolol Impurity A. Additionally, it may be useful to investigate its potential as a beta-blocker medication for the treatment of hypertension and heart failure. Further research is also needed to explore its potential use in the development of new pharmaceuticals.
Conclusion:
In conclusion, Bisoprolol Impurity A is a benzene derivative that is used in scientific research applications. It is synthesized in the laboratory and is used as a reference standard for analytical testing. Its mechanism of action is believed to be similar to Bisoprolol, and it may have similar biochemical and physiological effects. However, further studies are needed to fully understand its potential uses in the development of new pharmaceuticals.

Synthesis Methods

The synthesis of Bisoprolol Impurity A involves the reaction of 2,5-dimethylphenol with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base. The resulting product is then reacted with 2-(2-hydroxyethoxy)ethyl chloride in the presence of a base to yield Bisoprolol Impurity A. The final product is purified by recrystallization.

Scientific Research Applications

Bisoprolol Impurity A is used in scientific research as a reference standard for analytical testing. It is also used as a starting material for the synthesis of other compounds. Additionally, it is used in the development and validation of analytical methods for the analysis of pharmaceuticals.

properties

IUPAC Name

1-chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4/c1-14-13-19(15(2)12-16(14)20)24-11-9-22-8-10-23-18-7-5-4-6-17(18)21-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAOEYJRCMBCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)OCCOCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene

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